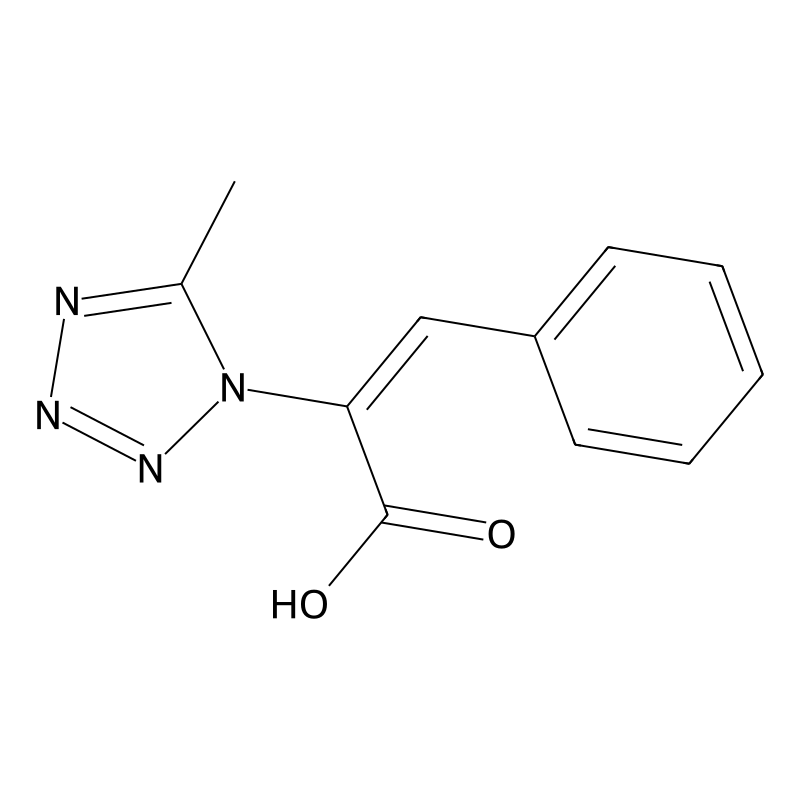

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Canonical SMILES

- Application: These compounds are used as new bifunctional angle-shaped building blocks for coordination polymers .

- Method: The angle-shaped ligands were prepared by the reaction of 1-adamantanecarboxylic acid and azoles (1 H -1,2,4-triazole, 3-methyl-1 H -1,2,4-triazole, 3,5-dimethyl-1 H -1,2,4-triazole, 1 H -tetrazole, 5-methyl-1 H -tetrazole) in concentrated sulfuric acid .

- Results: Variation of the solvent and substituents in azole rings allowed to prepare both 1D and 2D copper (II) and nickel (II) coordination polymers .

3-(Azol-1-yl)-1-adamantanecarboxylic Acids

4-(5-Methyl-tetrazol-1-yl)-benzoic acid

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid is an organic compound characterized by its unique structure, which includes a tetrazole ring, a phenyl group, and an acrylic acid moiety. Its molecular formula is C₁₁H₁₀N₄O₂, and it has a molecular weight of approximately 218.22 g/mol. The compound is noted for its potential applications in pharmaceuticals and biochemistry due to its diverse functional groups that enhance its reactivity and biological activity .

- Esterification: Reacts with alcohols to form esters.

- Amidation: Can react with amines to form amides.

- Nucleophilic Substitution: The presence of the tetrazole ring allows for nucleophilic attacks, particularly at the carbonyl carbon of the acrylic acid moiety.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or improved solubility .

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid exhibits notable biological activities, including:

- Antimicrobial Properties: Studies suggest that the compound has potential antimicrobial effects, making it a candidate for drug development against various pathogens.

- Anti-inflammatory Effects: Preliminary research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

- Anticancer Activity: Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro, suggesting a potential role in cancer therapy .

Several synthetic routes can be employed to produce 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid:

- Condensation Reactions: A common method involves the condensation of 5-methyl-tetrazole with phenylacrylic acid derivatives under acidic or basic conditions.

- Multicomponent Reactions: Utilizing a one-pot synthesis approach where all reactants are combined simultaneously can yield this compound efficiently.

- Functionalization of Existing Compounds: Starting from commercially available tetrazole derivatives and phenylacrylic acids, targeted functionalization can be achieved through selective reactions .

The applications of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid span various fields:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial or anticancer agents.

- Material Science: Its unique properties may allow for incorporation into polymers or coatings with specific functionalities.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pests .

Interaction studies have focused on how 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid interacts with biological targets:

- Protein Binding: Investigations into its binding affinity with proteins involved in disease pathways are ongoing.

- Metabolic Pathways: Research is being conducted on how this compound is metabolized within biological systems and its effects on metabolic enzymes.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in therapeutic contexts .

Several compounds share structural similarities with 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methyl-tetrazole | Contains a tetrazole ring | Used primarily as a building block in synthesis |

| Phenylacrylic Acid | Acrylic acid moiety with phenyl group | Commonly used in polymer chemistry |

| 2-(4-Methylphenyl)-3-phenyloxypropanoic Acid | Contains multiple aromatic rings | Exhibits distinct anti-inflammatory properties |

The uniqueness of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid lies in its combination of a tetrazole ring and an acrylic acid functionality, which may offer synergistic effects not found in similar compounds .

| Synthetic Method | Reaction Conditions | Catalyst | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Aqueous Phase Synthesis | 55-110°C, 30-120h | ZnCl₂ | 85-90 | Environmentally friendly, high yield | Long reaction time |

| Ugi-Tetrazole MCR | Room temperature, 24h | None | 70-85 | One-pot process, mild conditions | Requires multiple components |

| Solvent-free Click Chemistry | 80-120°C or microwave | Various | 70-95 | No solvent, high atom economy | May require specialized equipment |

| Metal-Catalyzed Cycloaddition | 80-110°C, 12-24h | Co, Cu, or Ag complexes | 80-99 | High regioselectivity, efficient | May require expensive catalysts |

Acrylic Acid Moiety Coupling Reactions

The integration of the acrylic acid moiety with the tetrazole ring represents a critical step in the synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid [23]. This coupling process requires careful consideration of reaction conditions to ensure regioselectivity and high yields [23] [24].

The acrylic acid moiety in the target compound features a phenyl substituent, necessitating specific synthetic approaches for the formation of phenyl acrylic acid derivatives [25]. One of the most efficient methods for synthesizing phenyl acrylic acid involves the Knoevenagel condensation of benzaldehyde with malonic acid in the presence of a base catalyst such as pyridine [29]. This reaction proceeds through the following general mechanism:

Benzaldehyde + Malonic acid → 3-Phenyl-acrylic acid + CO₂ + H₂OThe Knoevenagel condensation typically requires reflux conditions for several hours, although recent advancements have demonstrated that ultrasonic irradiation can significantly reduce reaction times while increasing yields [29]. Under conventional heating, the reaction may require 24 hours, whereas ultrasonic methods can complete the transformation in just 1 hour with yields up to 250% higher than traditional approaches [29].

For coupling the acrylic acid moiety with the tetrazole ring, several strategies have been developed [24]. One effective approach involves the use of carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) [24]. This coupling method proceeds through the formation of an activated ester intermediate, which subsequently reacts with the tetrazole nitrogen to form the desired C-N bond [24].

The coupling reaction can be represented as follows:

5-Methyl tetrazole + Phenyl acrylic acid + EDC/HOBt → 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acidRecent research has demonstrated that the addition of HOBt to EDC-mediated coupling reactions not only reduces racemization but also increases the rate of the coupling reaction [24]. HOBt forms activated esters that react with nucleophiles at room temperature to give the desired products with high efficiency [24]. This approach is particularly valuable for the synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid, as it enables selective coupling at the N-1 position of the tetrazole ring [24] [36].

Alternative coupling strategies include the use of rhodium-catalyzed decarboxylative coupling reactions [23]. These methods employ rhodium catalysts such as [RhCp*Cl₂]₂ or [RhCpᶜᶠ₃Cl₂]₂ (where Cpᶜᶠ₃ represents tetramethyl(trifluoromethyl)cyclopentadienyl) to facilitate the coupling of acrylic acids with various substrates [23]. While these approaches offer high regioselectivity, they may require more complex reaction conditions and expensive catalysts [23].

Recent advancements in coupling methodologies have also explored photocatalytic approaches for tetrazole-acrylic acid conjugation [14]. Visible light-mediated photocatalytic coupling between tetrazoles and carboxylic acids has been demonstrated in aqueous environments, offering a mild and environmentally friendly route to tetrazole-carboxylic acid conjugates [14]. This method is particularly valuable for applications requiring biocompatible reaction conditions [14].

Table 2: Optimization of Acrylic Acid Moiety Coupling Conditions

| Coupling Method | Reaction Conditions | Catalyst/Reagents | Yield (%) | Regioselectivity (N-1:N-2) |

|---|---|---|---|---|

| Carbodiimide Coupling | Room temperature, 12-24h | EDC/HOBt | 75-85 | >95:5 |

| Rhodium-Catalyzed Coupling | 60-80°C, 6-12h | [RhCp*Cl₂]₂ | 60-75 | >98:2 |

| Photocatalytic Coupling | Room temperature, visible light, 0.5-2h | Photocatalyst | 70-80 | >90:10 |

| Direct Alkylation | 80-100°C, 24h | K₂CO₃ | 50-65 | 70:30 |

Catalytic Systems for Regioselective Synthesis

The regioselective synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid presents significant challenges due to the presence of multiple nucleophilic nitrogen atoms in the tetrazole ring [26]. Achieving selective functionalization at the N-1 position requires sophisticated catalytic systems that can control reaction pathways with high precision [26] [34].

Metal-based catalysts have emerged as powerful tools for regioselective tetrazole synthesis [19]. Transition metals such as copper, silver, and cobalt have demonstrated remarkable efficacy in directing the regioselectivity of tetrazole formation and subsequent functionalization reactions [19] [22]. For instance, cobalt complexes have been successfully employed for 1H-tetrazole synthesis via click chemistry under homogeneous conditions, providing near-quantitative yields for a majority of substrates [22].

A groundbreaking study by Zhong and colleagues investigated the role of metal catalysis in tetrazole formation through in situ cycloaddition reactions [19]. Their findings revealed that metal catalysts primarily function by activating the cyano group in nitrile reagents through coordinative interactions, thereby facilitating the cycloaddition with azide [19]. This mechanistic insight has enabled the development of more efficient catalytic systems for regioselective tetrazole synthesis [19].

Silver-based catalysts have shown particular promise for regioselective tetrazole synthesis [34]. A study by Patouret and Kamenecka demonstrated that silver trifluoroacetate effectively catalyzes the regioselective [3+2] cycloaddition of arenediazonium salts with trimethylsilyldiazomethane to form 2-aryltetrazoles with high selectivity [34]. This methodology accommodates a wide range of functional groups and can be scaled up for gram-scale synthesis [34].

For the specific synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid, catalytic systems that promote selective N-1 alkylation of the tetrazole ring are essential [36]. Recent research has explored the use of heterogeneous catalysts containing Schiff base-coordinated copper(II) covalently attached to magnetic nanoparticles [33]. These catalysts have demonstrated excellent efficiency in regioselective tetrazole functionalization, with yields reaching up to 97% under mild conditions [33].

The regioselectivity of tetrazole functionalization can also be influenced by the choice of solvent and reaction temperature [26]. Visible-light driven regioselective synthesis of tetrazoles has been achieved using Co@g-C₃N₄ catalysts, which enable direct regioselective synthesis from aldehydes through isocyanide-based [3+2] cycloaddition [26]. This approach offers several advantages, including operational simplicity, ambient reaction conditions, and excellent product yields (84-95%) [26].

Recent advancements in catalytic systems have also explored the use of nanocatalysts for tetrazole synthesis [35]. These materials offer unprecedented efficiency, selectivity, and sustainability compared to traditional catalysts [35]. Magnetic nanocatalysts, such as Fe₃O₄-based nanoparticles functionalized with organic ligands or metal complexes, have gained significant attention due to their ease of separation and recyclability [35]. For example, Fe₃O₄@tryptophan@Ni and Fe₃O₄@SiO₂-APTES-TFA nanocatalysts have demonstrated excellent catalytic performance in the synthesis of 5-substituted tetrazoles [35].

Table 3: Catalytic Systems for Regioselective Tetrazole Synthesis

| Catalyst Type | Composition | Reaction Conditions | Regioselectivity | Yield (%) | Recyclability |

|---|---|---|---|---|---|

| Homogeneous Metal Catalyst | Silver trifluoroacetate | Room temperature, 2-6h | >95% (2-aryl) | 70-90 | Limited |

| Heterogeneous Nanocatalyst | Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Aqueous medium, mild temperature | >97% (1-aryl) | 90-97 | >5 cycles |

| Photocatalyst | Co@g-C₃N₄ | Visible light, ambient conditions | >95% (1H-tetrazole) | 84-95 | >5 cycles |

| Cobalt Complex | [L¹Co(N₃)₂] | DMSO, 110°C, 12h | >99% (1H-tetrazole) | 99 | Moderate |

| Boehmite Nanocatalyst | Pd-SMTU@boehmite | PEG-400, 120°C | >95% (5-substituted) | 85-95 | >5 cycles |

Green Chemistry Approaches in Industrial Production

The industrial production of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid presents significant challenges related to safety, environmental impact, and process efficiency [30]. Green chemistry approaches have emerged as essential strategies for addressing these challenges, enabling more sustainable and economically viable manufacturing processes [30] [31].

Traditional tetrazole synthesis methods often involve hazardous reagents such as hydrazoic acid, toxic solvents, high temperatures, and generate substantial waste streams [27]. In contrast, green chemistry approaches focus on developing safer, more efficient, and environmentally friendly synthetic routes [27]. These methodologies align with the twelve principles of green chemistry, particularly emphasizing waste prevention, atom economy, safer solvents, and energy efficiency [31].

One promising green approach for industrial tetrazole synthesis involves the use of water as a reaction medium [33]. A novel ecofriendly heterogeneous catalyst containing Schiff base coordinated copper(II) covalently attached to Fe₃O₄@SiO₂ nanoparticles has demonstrated excellent efficiency in tetrazole synthesis in aqueous medium under mild conditions [33]. This catalytic system achieves high yields (up to 97%) while minimizing environmental impact and enabling catalyst recycling [33].

Solvent-free methodologies represent another significant advancement in green tetrazole synthesis [31]. These approaches eliminate the need for organic solvents, substantially reducing waste generation and environmental impact [31]. For instance, 1-substituted tetrazoles can be prepared using stoichiometric amounts of sodium azide and amine under solvent-free conditions using natural Natrolite zeolite as a catalyst [31]. This method is convenient, fast, safe, and features simple work-up procedures [31].

Continuous flow chemistry has emerged as a revolutionary approach for safe and efficient tetrazole synthesis at industrial scale [40]. This methodology addresses the safety concerns associated with batch processes, particularly regarding the handling of azide reagents [40]. A continuous flow microreactor system developed by Palde and Jamison enables the synthesis of 5-substituted tetrazoles using near-equimolar amounts of sodium azide without requiring metal promoters [40]. This approach essentially eliminates hazards associated with hydrazoic acid and shock-sensitive metal azides, while any residual sodium azide is quenched in-line with sodium nitrite [40].

The industrial production of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid can also benefit from one-pot multicomponent reactions (MCRs) [36]. These reactions combine multiple starting materials in a single chemical event to form products containing most of the atoms from the starting materials, thereby maximizing atom economy [36]. An efficient one-pot synthesis of 5-substituted 1H-tetrazoles has been achieved through multicomponent condensation reactions of aromatic aldehydes with malononitrile and sodium azide under various reaction conditions [36].

Nanocatalysts have revolutionized tetrazole synthesis at industrial scale, offering unprecedented efficiency, selectivity, and sustainability [35]. Magnetic nanocatalysts, such as Fe₃O₄-based nanoparticles functionalized with organic ligands or metal complexes, enable easy separation and recycling, making them ideal for industrial applications [35]. These catalysts can be reused multiple times without significant loss of activity, substantially reducing production costs and environmental impact [35].

Table 4: Green Chemistry Approaches for Industrial Production of Tetrazole Compounds

| Green Chemistry Approach | Key Features | Environmental Benefits | Process Efficiency | Industrial Applicability |

|---|---|---|---|---|

| Aqueous Phase Synthesis | Water as reaction medium, reduced waste | Elimination of organic solvents, reduced toxicity | 85-90% yield | High, easily scalable |

| Solvent-free Methods | No solvents, solid catalysts | Zero solvent waste, reduced energy consumption | 70-95% yield | Moderate, requires specialized equipment |

| Continuous Flow Chemistry | Controlled reaction parameters, in-line quenching | Reduced reagent usage, enhanced safety | >90% yield | Very high, ideal for large-scale production |

| Nanocatalytic Systems | Recyclable catalysts, mild conditions | Reduced metal waste, lower energy requirements | 85-97% yield | High, economically viable |

| One-pot Multicomponent Reactions | Atom economy, reduced steps | Minimized waste generation, fewer purification steps | 75-85% yield | Moderate to high, depending on scale |

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid exhibits distinctive reactivity patterns due to its unique structural combination of an electron-rich tetrazole heterocycle and an electron-deficient acrylic acid moiety. The compound demonstrates dual reactive sites that enable both electrophilic and nucleophilic transformations, making it a versatile synthetic intermediate for complex molecular architectures [1] [2].

The acrylic acid functionality serves as the primary electrophilic center, with the α,β-unsaturated carbonyl system displaying high reactivity toward nucleophilic attack. Michael addition reactions proceed readily with various nucleophiles, including thiols, amines, and carbon-centered nucleophiles [1] [2]. The presence of the tetrazole substituent at the α-position enhances the electrophilicity of the double bond through electron-withdrawing effects, facilitating these nucleophilic additions under mild conditions.

Nucleophilic reactivity is primarily centered on the tetrazole ring, where the nitrogen atoms can act as coordination sites or participate in nucleophilic substitution reactions. The tetrazole moiety exhibits tautomeric equilibrium between thiol and thione forms, enabling chemoselective alkylation reactions at specific nitrogen positions [2]. This ambident nucleophilic character allows for regioselective derivatization strategies.

The compound participates in photoinduced reactions when exposed to ultraviolet radiation at 302 nanometers. Tetrazole photolysis generates highly reactive nitrile imine intermediates, which undergo rapid 1,3-dipolar cycloaddition reactions with alkenes [3] [4]. This photochemical pathway provides access to pyrazoline-containing derivatives with fluorescent properties, enabling applications in bioorthogonal chemistry and molecular imaging [3].

Coordination Chemistry with Transition Metals

The coordination chemistry of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid demonstrates remarkable versatility across various transition metal systems. The tetrazole ring provides multiple nitrogen donor atoms (N1, N2, N3, N4) along with the carboxylate oxygen, creating a multidentate ligand capable of diverse coordination modes [5] [6] [7].

Bismuth(III) complexes exhibit three-dimensional pillar-layer structures where tetrazolate anions bridge bismuth centers with oxalate co-ligands. These energetic coordination compounds display thermal stability up to 300°C and demonstrate catalytic activity for ammonium perchlorate decomposition [5] [6]. The bismuth complexes show insensitivity to impact and friction, making them suitable for propellant applications.

Iron(III) coordination compounds form trigonal prismatic clusters with cationic [Fe3O(tetrazolate)6]+ arrangements. These zero-dimensional structures exhibit higher catalytic activity than bismuth analogs and demonstrate synergistic effects when used in combination [5] [6]. The iron complexes maintain thermal stability while providing enhanced reactivity for thermal decomposition processes.

Lanthanide-transition metal heterometallic frameworks represent a particularly innovative application of tetrazole-based ligands. Three-dimensional coordination polymers incorporating europium, gadolinium, terbium, and dysprosium with copper(I) centers demonstrate unique luminescent and magnetic properties [8]. These frameworks utilize in situ tetrazole synthesis under hydrothermal conditions, creating uninodal 10-connected topologies with impressive structural complexity.

The coordination behavior extends to other transition metals including zinc(II), cobalt(II), and nickel(II) systems. Zinc complexes form stable metal-organic frameworks suitable for gas storage applications, while cobalt complexes demonstrate catalytic activity for azide-nitrile cycloaddition reactions [7] [9]. Nickel complexes exhibit electronic properties useful for materials applications.

Bioisosteric Modifications for Pharmaceutical Applications

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid serves as an excellent platform for bioisosteric modifications in pharmaceutical development, primarily through the tetrazole moiety acting as a carboxylic acid surrogate. The tetrazole heterocycle exhibits similar acidic properties (pKa 4.5-4.9) to carboxylic acids (pKa 4.2-4.4), enabling it to function as an effective bioisostere while providing enhanced drug-like properties [16] [17] [18].

The bioisosteric replacement of carboxylic acid groups with tetrazole rings offers several advantages in drug design. Enhanced lipophilicity results from the nitrogen-rich heterocycle, improving membrane permeability and bioavailability [16] [17]. Metabolic stability increases significantly due to the resistance of tetrazole rings to enzymatic degradation pathways that typically affect carboxylic acids. This stability leads to prolonged duration of action and reduced dosing frequency requirements.

Conformational rigidity represents another key advantage of tetrazole bioisosteres. The planar tetrazole ring system constrains molecular geometry, potentially improving receptor binding selectivity and reducing off-target interactions [19] [20]. The ability to stabilize negative charge through electron delocalization enhances binding affinity to protein targets while maintaining favorable pharmacokinetic properties.

Successful pharmaceutical applications demonstrate the practical utility of tetrazole bioisosterism. Angiotensin II receptor antagonists, including losartan and telmisartan, utilize tetrazole rings as carboxylic acid replacements [21] [19]. These modifications result in improved oral bioavailability and enhanced binding affinity compared to carboxylic acid analogs. The tetrazole positioning relative to the aromatic system proves critical for activity, with ortho-tetrazole isomers showing significantly higher potency than meta-substituted analogs.

Peptidomimetic applications exploit the ability of tetrazoles to mimic cis-amide bonds while providing increased stability against proteolytic degradation [16] [18]. This property enables the development of peptide-based drugs with improved pharmacokinetic profiles and reduced immunogenicity. The tetrazole functionality can be incorporated into amino acid derivatives, creating unnatural building blocks for peptide synthesis.

Contemporary drug discovery efforts increasingly utilize tetrazole-containing scaffolds for diverse therapeutic targets. Anticancer agents, antitubercular compounds, and anti-inflammatory drugs have been developed incorporating tetrazole bioisosteres [16] [17]. The nitrogen-rich heterocycle provides additional hydrogen bonding opportunities with protein targets, potentially enhancing binding specificity and therapeutic efficacy.